1-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-4-ethylpiperazine-2,3-dione
描述
属性
IUPAC Name |
1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)-4-ethylpiperazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-2-18-5-7-20(15(23)14(18)22)16(24)19-6-8-21-12(10-19)9-13(17-21)11-3-4-11/h9,11H,2-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTWTJLUTVTTRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCN3C(=CC(=N3)C4CC4)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics.
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a broad range of nucleos(t)ide-resistant HBV variants. The exact nature of this interaction and the resulting changes in the core protein’s conformation are still under investigation.
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the core protein. This modulation can inhibit the replication of the virus, even in the presence of nucleos(t)ide-resistant variants
Pharmacokinetics
In a hbv aav mouse model, the lead compound demonstrated inhibition of hbv dna viral load through oral administration, suggesting good bioavailability.
生物活性
1-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-4-ethylpiperazine-2,3-dione (CAS Number: 2034278-46-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and pharmacological significance based on various research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₆H₂₁N₅O₃
- Molecular Weight : 331.37 g/mol
Biological Activity Overview
Research has demonstrated that compounds with similar structural features to 1-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-4-ethylpiperazine-2,3-dione exhibit a range of biological activities including anticancer effects. The compound's structure suggests potential interactions with various biological targets.
Anticancer Activity
A study highlighted the compound's ability to inhibit cell growth across multiple human cancer cell lines. The compound showed a significant reduction in cell viability with growth inhibition percentages ranging from -85.67% to -41.54% across 60 different cancer cell lines tested. Notably, the highest cytotoxicity was observed against melanoma and CNS cancer cell lines such as MALME-3M and SF-539 with reductions in proliferation of -85.67% and -97.21%, respectively .
The mechanism underlying the anticancer activity of this compound appears to involve apoptosis induction. DAPI staining assays indicated that treatment with the compound led to nuclear condensation and morphological changes consistent with apoptotic cell death. Further molecular analysis revealed:
- Upregulation of pro-apoptotic genes : Bak gene expression increased.
- Downregulation of anti-apoptotic genes : Bcl-XL and Bcl-2 levels decreased.
This shift in gene expression alters the balance between pro-apoptotic and anti-apoptotic proteins, favoring apoptosis .
Structure-Activity Relationship (SAR)
The presence of the piperazine moiety in the structure is believed to enhance the compound's biological activity by improving solubility and bioavailability. The cyclopropyl group may also contribute to favorable interactions with target proteins due to its unique steric properties.
Case Studies
Several case studies have explored similar compounds within the same chemical class:
- N-Ethyl-Piperazinyl Amides : These derivatives exhibited broad-spectrum anticancer activity and were assessed for their mechanisms involving apoptosis and antiangiogenesis .
- Hybrid Derivatives : Studies on hybrid derivatives containing chalcone structures indicated enhanced cytotoxicity against various cancer cell lines when compared to their parent compounds .
Pharmacological Significance
The pharmacokinetic profile of similar compounds suggests low cytotoxicity towards normal cells while effectively targeting cancerous cells. This selectivity is crucial for developing therapeutics that minimize adverse effects in patients undergoing treatment.
相似化合物的比较
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrazine Derivatives
Example Compound : 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazines (from )
- Structural Differences : Lacks the cyclopropyl and piperazine-2,3-dione substituents. Instead, it features simpler alkyl or alkoxy groups.
- Synthesis : Achieved via regiocontrolled alkylation of pyrazoles followed by formylation and cyclization. The target compound likely requires additional steps for cyclopropanation and piperazine-dione incorporation .
Pyrazolo[1,5-a][1,4]diazepin-4-one Derivatives ()
Example Compound : Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one
- Structural Differences: Replaces the pyrazine ring with a diazepinone system, introducing a seven-membered ring.
- Synthesis : Involves oxirane ring-opening and cyclization with amines. This contrasts with the target compound’s pyrazine-centric cyclization .
- Functional Implications: The larger diazepinone ring may alter conformational dynamics and binding pocket compatibility compared to the rigid pyrazine core.
Piperazine-Containing Heterocycles ()
Example Compound : BAY 87-2243 (1-Cyclopropyl-4-[4-[[5-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]methyl]-2-pyridinyl]piperazine)
- Structural Differences : Shares a cyclopropyl-piperazine motif but incorporates a pyrazole-oxadiazole scaffold instead of a pyrazolo[1,5-a]pyrazine.
- Functional Implications : The oxadiazole group enhances electron-withdrawing properties, which could affect bioavailability or metabolic stability relative to the target compound’s dione moiety .
Research Findings and Functional Insights
- Synthetic Complexity : The target compound’s synthesis is likely more complex than simpler pyrazolo[1,5-a]pyrazines due to the cyclopropanation and piperazine-dione coupling steps. ’s methodology provides a foundational approach, but additional optimization would be required .
- Pharmacological Potential: Piperazine-2,3-dione derivatives are known for CNS activity, suggesting possible neuropharmacological applications. The cyclopropyl group may reduce cytochrome P450-mediated metabolism, extending half-life compared to non-cyclopropyl analogs .
- Comparative Limitations : Unlike BAY 87-2243 (), the target compound lacks aromatic electron-withdrawing groups, which could limit its utility in targets requiring strong electronic interactions.
常见问题
Q. What are the foundational synthetic pathways for synthesizing 1-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-4-ethylpiperazine-2,3-dione?
The synthesis typically involves a multi-step approach:
Cyclization : Formation of the pyrazolo[1,5-a]pyrazine core via cyclization of precursors like hydrazine derivatives with keto esters under reflux conditions .
Iodination/Esterification : Introduction of substituents (e.g., cyclopropyl groups) via iodination or esterification, often using catalysts like tin(II) chloride or Lawesson’s reagent .
Coupling Reactions : The piperazine-2,3-dione moiety is introduced via amide bond formation, employing coupling agents such as DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) .
Purification : Final purification via silica gel chromatography or HPLC to achieve >95% purity .
Q. Key Characterization Techniques :
Q. How is the structural integrity of the pyrazolo[1,5-a]pyrazine core validated during synthesis?
The fused bicyclic structure is confirmed via:
- X-ray crystallography : Resolving bond angles and ring conformation .
- 2D NMR (COSY, HSQC) : Mapping proton-proton correlations and heteronuclear connectivity .
- Computational modeling : Comparing experimental data (e.g., NMR shifts) with DFT-calculated structures .
Advanced Research Questions
Q. How can researchers optimize the yield of the iodination step in the synthesis of related pyrazolo[1,5-a]pyrazine derivatives?
Methodological Approach :
- Reagent stoichiometry : Use 1.2–1.5 equivalents of iodine monochloride (ICl) to minimize side reactions .
- Temperature control : Maintain 0–5°C during iodination to prevent over-iodination .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Data Contradiction Example :
Unexpected byproducts (e.g., di-iodinated species) may arise at higher temperatures. Resolution involves adjusting reaction time (<2 hours) and using scavengers like sodium thiosulfate .
Q. What strategies resolve discrepancies between theoretical and experimental NMR data for the piperazine-2,3-dione moiety?
- Dynamic effects : Account for rotational barriers in the piperazine ring using variable-temperature NMR (VT-NMR) to observe conformational changes .
- Solvent interactions : Compare data in DMSO-d6 vs. CDCl3; hydrogen bonding in DMSO may deshield protons .
- DFT refinements : Include solvent models (e.g., PCM) in computational simulations to improve alignment with experimental shifts .
Q. How can in silico methods predict the biological target interactions of this compound?
Methodology :
Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs, leveraging the piperazine moiety’s flexibility .
MD simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD <2 Å) .
Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with cyclopropyl groups) using MOE or Discovery Studio .
Validation : Cross-check with in vitro assays (e.g., enzyme inhibition IC50) to confirm computational predictions .
Q. What experimental designs mitigate challenges in isolating enantiomers of this compound?
- Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IA) and hexane/isopropanol mobile phases .
- Derivatization : Convert enantiomers to diastereomers via reaction with chiral auxiliaries (e.g., Mosher’s acid) for easier separation .
- Crystallization-induced resolution : Optimize solvent mixtures (e.g., ethanol/water) to preferentially crystallize one enantiomer .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity assays?
Q. What computational tools are recommended for analyzing the electronic properties of the cyclopropyl group?
Q. Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
